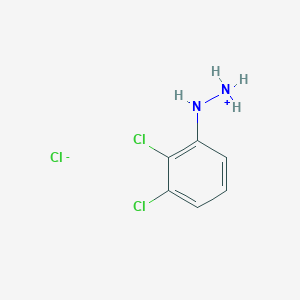

(2,3-Dichloroanilino)azanium;chloride

Description

“(2,3-Dichloroanilino)azanium;chloride” is an ammonium chloride derivative characterized by a protonated amine group (azanium) attached to a 2,3-dichloroaniline moiety. Its chemical structure consists of a benzene ring substituted with chlorine atoms at the 2- and 3-positions, linked to an ammonium group (NH₃⁺), which is counterbalanced by a chloride ion (Cl⁻). This compound is structurally analogous to pharmaceutical intermediates and agrochemicals, where halogenated anilines are common functional groups.

Properties

IUPAC Name |

(2,3-dichloroanilino)azanium;chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6Cl2N2.ClH/c7-4-2-1-3-5(10-9)6(4)8;/h1-3,10H,9H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHNATWVYOKUFLK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Cl)N[NH3+].[Cl-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7Cl3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares “(2,3-Dichloroanilino)azanium;chloride” with structurally or functionally related compounds, highlighting molecular weight, solubility, and applications.

| Compound | Molecular Formula | Molecular Weight (g/mol) | Water Solubility (25°C) | Key Applications | Structural Differences |

|---|---|---|---|---|---|

| This compound | C₆H₅Cl₂N·Cl⁻ | ~230–250 (estimated) | Moderate (estimated) | Organic synthesis, intermediates | Azanium chloride with 2,3-dichloroaniline |

| Clonidine Hydrochloride | C₉H₉Cl₂N₃·HCl | 266.56 | Highly soluble | Antihypertensive drug | 2,6-Dichloroanilino linked to imidazoline ring |

| Diclofenac Sodium | C₁₄H₁₀Cl₂NNaO₂ | 296.15 | 33 mg/L | NSAID (anti-inflammatory) | 2,6-Dichloroanilino with phenylacetic acid |

| Anilazine | C₉H₅Cl₃N₄ | 275.52 | Low | Fungicide (agricultural use) | Triazine ring with 2-chloroanilino substituent |

| Choline Chloride | C₅H₁₄NO⁺Cl⁻ | 139.62 | Highly soluble | Animal feed additive, nutraceutical | Simple hydroxyethyl-trimethylazanium chloride |

Key Observations:

Substitution Patterns: The 2,3-dichloroanilino group in the target compound distinguishes it from analogs like clonidine (2,6-dichloro) and diclofenac (2,6-dichloro). Substitution position significantly impacts electronic properties and steric hindrance, influencing reactivity and binding affinity in pharmaceutical contexts . Anilazine () incorporates a triazine ring, diverging from the ammonium chloride core but retaining halogenated anilino groups critical for pesticidal activity.

Solubility Trends :

- Ammonium salts like choline chloride and clonidine HCl exhibit high water solubility due to ionic character. The target compound’s solubility is likely moderate, as chloroaromatic groups reduce hydrophilicity .

- Diclofenac’s lower solubility (33 mg/L) reflects its carboxylic acid sodium salt form, contrasting with the ammonium chloride’s ionic nature .

Functional Group Influence :

- The azanium (NH₃⁺) group in the target compound enhances polarity, making it suitable for ionic interactions in catalysis or drug delivery. In contrast, diclofenac’s carboxylic acid group enables salt formation for improved bioavailability .

- Clonidine’s imidazoline ring facilitates receptor binding in the central nervous system, a feature absent in simpler ammonium salts .

Applications: Pharmaceuticals: Clonidine and diclofenac highlight the therapeutic relevance of dichloroanilino derivatives. The target compound may serve as a precursor for similar drugs . Agrochemicals: Anilazine’s use as a fungicide underscores the role of chloroanilino groups in pesticide design .

Research Findings and Data Gaps

Synthesis Pathways: While evidence lacks explicit synthesis routes for “this compound,” analogous compounds like clonidine are synthesized via nucleophilic substitution of dichloroaniline with cyclic amines . Similar methods may apply, leveraging 2,3-dichloroaniline and alkylating agents.

Environmental and Safety Data: Chloroanilines (e.g., 2-chloroaniline in ) are known environmental pollutants. The ecological impact of the target compound remains unstudied but warrants caution given structural similarities .

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for (2,3-Dichloroanilino)azanium;chloride, and how do reaction parameters (e.g., solvent, temperature) influence yield and purity?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, analogous pathways involve reducing intermediates like N-(2,6-dichlorophenyl)anthranilic acid using lithium aluminum hydride to form alcohol intermediates, followed by halogenation and cyanidation . Reaction conditions (e.g., anhydrous solvents, controlled temperatures) are critical to minimize side reactions. Yield optimization may require iterative adjustments to stoichiometry and purification via recrystallization or column chromatography .

| Synthetic Method | Key Steps | Critical Parameters |

|---|---|---|

| Nucleophilic Substitution | Halogenation of aniline derivatives, followed by ammonium salt formation | Solvent polarity, reaction time, acid catalyst |

| Condensation | Coupling of chloroaniline with carbonyl intermediates under basic conditions | Temperature control, pH monitoring |

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR can identify aromatic protons (δ 6.5–8.0 ppm) and ammonium protons (δ 4.0–5.0 ppm). Chlorine’s electronegativity deshields adjacent protons, causing distinct splitting patterns .

- X-ray Crystallography : Use SHELX or Mercury software for structure refinement. High-resolution data (≤ 0.8 Å) is essential to resolve potential disorder in the dichloroanilino group. Twinning tests (e.g., Rint analysis) should be performed to validate data .

Advanced Research Questions

Q. How can computational modeling elucidate the electronic and steric effects of chlorine substituents on reactivity?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map electrostatic potential surfaces, identifying electron-deficient regions prone to nucleophilic attack. Chlorine’s inductive effect lowers the LUMO energy of the aromatic ring, enhancing electrophilicity. Molecular dynamics simulations may predict steric hindrance in substitution reactions .

Q. What strategies resolve contradictions in crystallographic data, such as anomalous thermal motion or missing electron density?

- Methodological Answer :

-

Thermal Motion : Apply anisotropic displacement parameter (ADP) constraints in SHELXL. For ambiguous regions, use OMIT maps to exclude problematic residues and reassign electron density .

-

Disorder : For dichloro groups, refine occupancies of alternative conformers. Validate with Hirshfeld rigidity analysis to ensure physical plausibility .

Data Issue Resolution Strategy Software Tools Anisotropic displacement ADP constraints, TLS parameterization SHELXL, Olex2 Missing electron density Solvent masking, iterative model rebuilding Coot, Phenix

Q. How does the compound’s solubility profile impact its application in catalytic or biological studies?

- Methodological Answer : Polar aprotic solvents (e.g., DMSO, DMF) enhance solubility due to the ammonium chloride moiety’s ionic character. For biological assays, prepare stock solutions in DMSO (≤ 1% v/v) to avoid cytotoxicity. Solubility can be quantified via UV-Vis spectroscopy by monitoring saturation points in buffer systems .

Data Contradiction Analysis

Q. How should researchers address discrepancies between theoretical and experimental NMR chemical shifts?

- Methodological Answer :

- Step 1 : Re-optimize the computational model (e.g., solvent effects in Gaussian using PCM).

- Step 2 : Cross-validate with 2D NMR (COSY, HSQC) to confirm proton-proton correlations.

- Step 3 : Consider dynamic effects (e.g., tautomerism) that DFT static models may miss .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.